Computed Lipophilicity (XLogP3) Comparison: Intermediate Partitioning Between Methyl and Diethyl Analogs
1-(Ethylamino)propan-2-one exhibits a computed XLogP3 of −0.1, which places it at a distinct intermediate lipophilicity between the more polar 1-(methylamino)propan-2-one (XLogP3 = −0.5) and the more lipophilic 1-(diethylamino)propan-2-one (XLogP3 = 0.7) [1]. Quantitatively, the target compound is 0.4 log units more lipophilic than the methyl analog and 0.8 log units less lipophilic than the diethyl analog, corresponding to approximately 2.5-fold and 6.3-fold differences in predicted octanol–water partition coefficient, respectively. This graded shift in lipophilicity directly affects reversed-phase chromatographic retention, extraction efficiency, and potential passive membrane permeability in biological assays.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | −0.1 (PubChem-computed, XLogP3 3.0) |
| Comparator Or Baseline | 1-(Methylamino)propan-2-one: −0.5; 1-(Diethylamino)propan-2-one: 0.7 |
| Quantified Difference | Δ = +0.4 vs. methyl analog; Δ = −0.8 vs. diethyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm within PubChem (release 2019–2025) |
Why This Matters
The intermediate logP value directly influences reversed-phase HPLC retention, liquid-liquid extraction recovery, and predicted ADME behavior, making 1-(ethylamino)propan-2-one uniquely suited for synthetic schemes where balanced aqueous solubility and organic extractability are required.
- [1] PubChem. Computed XLogP3 values: CID 20759975 (target, −0.1); CID 12270070 (methyl analog, −0.5); CID 74176 (diethyl analog, 0.7). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-05). View Source
